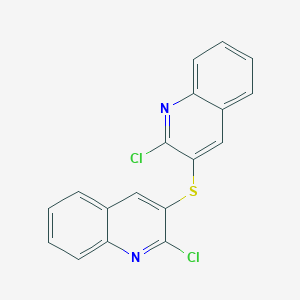

Quinoline, 3,3'-thiobis[2-chloro-

Description

Quinoline, 3,3'-thiobis[2-chloro-] is a dimeric quinoline derivative characterized by two 2-chloroquinoline units bridged by a sulfur atom at the 3,3' positions. This structural motif combines the electron-withdrawing effects of chlorine substituents with the unique reactivity of the thiobis (-S-) linkage. The compound’s synthesis likely involves coupling reactions of 2-chloro-3-substituted quinoline precursors, as inferred from analogous methods for 2-chloroquinoline-3-carbaldehydes and sulfur-bridged systems . The sulfur bridge enhances molecular rigidity and may influence biological activity by altering solubility or binding interactions compared to monomeric quinolines .

Properties

CAS No. |

68844-43-9 |

|---|---|

Molecular Formula |

C18H10Cl2N2S |

Molecular Weight |

357.3 g/mol |

IUPAC Name |

2-chloro-3-(2-chloroquinolin-3-yl)sulfanylquinoline |

InChI |

InChI=1S/C18H10Cl2N2S/c19-17-15(9-11-5-1-3-7-13(11)21-17)23-16-10-12-6-2-4-8-14(12)22-18(16)20/h1-10H |

InChI Key |

RFKCKWRWLQHLJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)SC3=CC4=CC=CC=C4N=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 3,3’-thiobis[2-chloro-], often involves classical methods such as the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent . Another common method is the Vilsmeier-Haack reaction, which involves the reaction of acetanilide with a Vilsmeier reagent prepared from thionyl chloride or phosphorus oxychloride and N,N-dimethylformamide .

Industrial Production Methods

Industrial production of quinoline derivatives typically involves large-scale application of these synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of transition metal catalysts and green chemistry approaches, such as ionic liquids and ultrasound irradiation, are also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 3,3’-thiobis[2-chloro-] undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

Quinoline, 3,3’-thiobis[2-chloro-] has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and antitumor activities.

Industry: Applied in the development of dyes, pigments, and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of quinoline derivatives often involves interaction with DNA and enzymes. For instance, quinolines can inhibit DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in their antibacterial activity.

Comparison with Similar Compounds

Thieno[3,2-c]quinolines

- Structure: Fused thiophene and quinoline rings.

- Key Differences: The fused thiophene system in thieno[3,2-c]quinolines (e.g., alkyl thieno[3,2-c]quinoline-2-carboxylates) provides planar aromatic systems, whereas the thiobis linkage in Quinoline, 3,3'-thiobis[2-chloro-] introduces a non-planar, dimeric scaffold .

- Biological Activity: Thieno[3,2-c]quinolines exhibit cytotoxicity against cancer cell lines (e.g., MCF-7) and inhibit protein kinases, attributed to their extended conjugation . The thiobis compound’s activity remains underexplored but may differ due to steric effects from the bridge .

4,4'-Thiobis(1-methylquinoline-2(1H)-thione)

- Structure : Sulfur bridge at 4,4' positions with methyl and thione groups.

- Key Differences: Positional isomerism (3,3' vs. 4,4') alters electronic distribution and steric accessibility.

Oxygen-Bridged and Fused Systems

Furo[3,2-f]quinolines

- Structure: Fused furan and quinoline rings.

- Key Differences: The oxygen atom in furoquinolines reduces electron density compared to sulfur, affecting redox properties. Fused systems like furo[3,2-f]quinolines are synthetically accessible via cyclization but lack the dimeric flexibility of thiobis-linked compounds .

2-Oxopyrano[3,2-c]quinolines

- Structure : Fused pyran ring with a ketone group.

- Key Differences: The ketone functionality enables hydrogen bonding, while the thiobis linkage may facilitate disulfide-like redox behavior. Pyranoquinolines are prioritized in material chemistry for their photophysical properties, whereas sulfur-bridged derivatives may excel in medicinal applications .

Monomeric Quinoline Derivatives

3-(Chloromethyl)quinoline Hydrochloride

- Structure: Monomeric quinoline with a chloromethyl group.

- It serves as a pharmaceutical intermediate, whereas Quinoline, 3,3'-thiobis[2-chloro-] could act as a bifunctional ligand or enzyme inhibitor .

5-Chloro-8-hydroxyquinoline Derivatives

- Structure : Chlorine and hydroxyl substitutions at specific positions.

- Key Differences : Hydroxyl groups confer antioxidant activity (e.g., OH radical scavenging), while the thiobis compound’s chlorine and sulfur moieties may enhance antimicrobial or anticancer effects .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Antimicrobial Potential: The 2-chloro and sulfur motifs in Quinoline, 3,3'-thiobis[2-chloro-] align with bioactive quinoline-triazole hybrids showing antifungal activity (e.g., 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline) .

- Synthetic Flexibility : The compound’s sulfur bridge permits post-synthetic modifications, such as cross-coupling or oxidation, to diversify functionality .

- Comparative Limitations: Unlike fused thieno- or furoquinolines, the dimeric structure may face challenges in bioavailability due to increased molecular weight and rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.